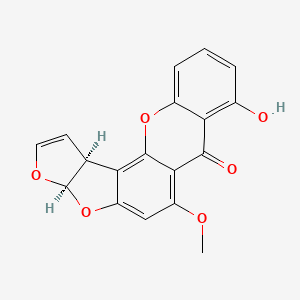

Sterigmatocystine

Descripción

Propiedades

IUPAC Name |

15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-8,18-19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSVPXMQSFGQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021280 | |

| Record name | Sterigmatocystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sterigmatocystin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10048-13-2 | |

| Record name | Sterigmatocystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sterigmatocystin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246 °C | |

| Record name | Sterigmatocystin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Sterigmatocystin Biosynthesis Pathway in Aspergillus nidulans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (ST) is a potent mycotoxin produced by several species of the genus Aspergillus, with Aspergillus nidulans being a key model organism for studying its biosynthesis. As a late-stage precursor to the highly carcinogenic aflatoxins, understanding the intricacies of the ST biosynthetic pathway is of paramount importance for food safety, toxicology, and the development of potential therapeutic agents. This technical guide provides a comprehensive overview of the genetic and molecular basis of ST biosynthesis in A. nidulans, detailing the enzymatic steps, regulatory networks, and key experimental methodologies.

The Sterigmatocystin Gene Cluster

The biosynthesis of sterigmatocystin is orchestrated by a cluster of 25 co-regulated genes located on chromosome IV in Aspergillus nidulans.[1][2] This cluster, spanning approximately 60 kb, contains the structural genes encoding the enzymes directly involved in the pathway, as well as a pathway-specific transcription factor.[1][3]

Table 1: Genes of the Aspergillus nidulans Sterigmatocystin Gene Cluster and Their Putative Functions

| Gene | Proposed Function/Enzyme | Homolog in A. parasiticus (Aflatoxin Cluster) |

| stcA (pksST) | Polyketide Synthase | pksA |

| stcB | P450 Monooxygenase | avnA |

| stcC | Oxidase | - |

| stcD | Dehydrogenase | nor-1 |

| stcE | Dehydrogenase | norA |

| stcF | P450 Monooxygenase | avfA |

| stcG | Fatty Acid Synthase (Beta subunit) | fas-2 |

| stcH | Fatty Acid Synthase (Alpha subunit) | fas-1 |

| stcI | Esterase | estA |

| stcJ | O-methyltransferase | omtB |

| stcK | Reductase | ord-2 |

| stcL | P450 Monooxygenase | verB |

| stcM | Dehydrogenase | adhA |

| stcN | Oxidase | vbs |

| stcO | O-methyltransferase | omtA |

| stcP | Reductase | norB |

| stcQ | Dehydrogenase | avfA |

| stcR | Reductase | ver-1 |

| stcS | P450 Monooxygenase | verA |

| stcT | Dehydrogenase | nadA |

| stcU | Versicolorin B Synthase | vbs |

| stcV | Oxidase | ordA |

| stcW | Flavin-dependent monooxygenase | - |

| aflR | Zinc cluster DNA binding protein (Transcription factor) | aflR |

| stcX | Unknown | - |

Source: Adapted from Brown et al., 1996.[3]

The Biosynthetic Pathway

The synthesis of sterigmatocystin is a complex, multi-step process that begins with the formation of a polyketide backbone and proceeds through a series of oxidative and reductive modifications. The pathway can be broadly divided into the following stages:

-

Polyketide Synthesis: The pathway is initiated by the polyketide synthase StcA, which catalyzes the condensation of one molecule of hexanoyl-CoA with seven molecules of malonyl-CoA to form the first stable intermediate, norsolorinic acid.[3]

-

Conversion to Averufin: Norsolorinic acid is then converted through a series of enzymatic reactions involving dehydrogenases and reductases to averufin.

-

Formation of Versicolorin A: Averufin undergoes further modifications, including cyclization and oxidation, to yield versicolorin A.

-

Conversion to Sterigmatocystin: The final steps of the pathway involve the conversion of versicolorin A to sterigmatocystin through the action of several enzymes, including the product of the verA (stcS) gene.[4]

Below is a DOT language representation of the core biosynthetic pathway.

Figure 1: Simplified sterigmatocystin biosynthesis pathway in A. nidulans.

Regulatory Network

The expression of the sterigmatocystin gene cluster is tightly regulated by a complex network of transcription factors and signaling pathways that respond to various environmental cues.

Key Regulatory Factors:

-

aflR : This gene, located within the ST cluster, encodes a C6 zinc finger transcription factor that is the primary activator of the structural genes in the pathway.[1] Deletion of aflR completely abolishes ST production.

-

veA : The velvet gene, veA, is a global regulator of secondary metabolism and sexual development in A. nidulans. It is required for the expression of aflR and, consequently, for ST biosynthesis.[5] The effect of VeA is light-dependent, with light generally inhibiting ST production.[6][7]

-

pacC : This transcription factor mediates the response to ambient pH. Alkaline conditions, which activate PacC, have been shown to increase the transcript levels of aflR and enhance sterigmatocystin production.[8][9][10]

The interplay between these regulators and environmental signals forms a complex web of control over sterigmatocystin biosynthesis.

Figure 2: Key regulatory factors and environmental signals controlling sterigmatocystin biosynthesis.

Quantitative Data on Sterigmatocystin Production

The study of knockout mutants has been instrumental in elucidating the function of individual genes within the sterigmatocystin cluster. The following tables summarize quantitative data on ST and intermediate production in wild-type and mutant strains of A. nidulans.

Table 2: Sterigmatocystin and Intermediate Accumulation in verA Knockout Mutants

| Strain | Genotype | Versicolorin A Production | Sterigmatocystin Production |

| Wild-type | verA+ | Not detected | High |

| Knockout Mutant | ΔverA | Accumulated | Negligible (200 to 1,000-fold less than wild-type) |

Source: Adapted from Keller et al., 1994.[4]

Table 3: Effect of pH on Sterigmatocystin Production

| Initial pH of Medium | Sterigmatocystin Production at 72h (relative units) |

| 4.61 | Low |

| 5.22 | Medium |

| 6.90 | High |

Source: Adapted from Delgado-Virgen and Guzman-de-Peña, 2009.

Experimental Protocols

Targeted Gene Deletion in Aspergillus nidulans using Fusion PCR and Protoplast Transformation

This protocol outlines a general workflow for creating a targeted gene deletion of a sterigmatocystin biosynthesis gene, for example, stcS (verA).

Experimental Workflow:

Figure 3: Workflow for targeted gene deletion in A. nidulans.

Methodology:

-

Construct Preparation (Fusion PCR):

-

Design primers to amplify approximately 1-1.5 kb regions flanking the 5' and 3' ends of the target gene from A. nidulans genomic DNA.

-

Design primers to amplify a selectable marker gene (e.g., argB from a plasmid). The primers for the flanking regions should include tails that are complementary to the ends of the selectable marker.

-

Perform three separate PCR reactions to amplify the 5' flank, 3' flank, and the selectable marker.

-

Purify the PCR products.

-

Perform a second round of PCR (fusion PCR) using the three purified fragments as a template and nested primers that anneal to the outer ends of the 5' and 3' flanking regions. This will generate a single DNA fragment consisting of the selectable marker flanked by the homologous regions of the target gene.

-

-

Protoplast Preparation and Transformation:

-

Grow the recipient A. nidulans strain (e.g., an argB auxotroph if using the argB marker) in liquid minimal medium.

-

Harvest the mycelia and treat with a lytic enzyme mixture (e.g., Glucanex) to digest the cell walls and release protoplasts.

-

Purify the protoplasts by filtration and osmotic washing.

-

Mix the purified protoplasts with the fusion PCR product and a PEG-calcium chloride solution to induce DNA uptake.

-

Plate the transformation mixture onto selective minimal medium lacking the required supplement (e.g., arginine).

-

-

Analysis of Transformants:

-

Isolate genomic DNA from putative transformants that grow on the selective medium.

-

Screen the transformants by PCR using primers that can differentiate between the wild-type locus and the disrupted locus.

-

Confirm the correct single-copy integration of the deletion cassette by Southern blot analysis.

-

For phenotypic analysis, grow the confirmed knockout mutants under ST-inducing conditions.

-

Extract secondary metabolites from the culture and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the accumulated intermediates and the absence of sterigmatocystin.

-

Sterigmatocystin Extraction and Quantification

Methodology:

-

Culture and Extraction:

-

Inoculate A. nidulans strains into a suitable liquid or solid medium for ST production.

-

After a defined incubation period, harvest the entire culture (mycelia and medium).

-

Homogenize the culture in a solvent mixture, typically chloroform or ethyl acetate.

-

Separate the organic phase containing the metabolites.

-

-

Quantification:

-

Concentrate the organic extract.

-

Spot the extract onto a silica gel TLC plate alongside a known standard of sterigmatocystin.

-

Develop the TLC plate in an appropriate solvent system (e.g., toluene-ethyl acetate-formic acid).

-

After drying, visualize the ST spot under UV light.

-

For quantitative analysis, use HPLC with a UV or fluorescence detector. Compare the peak area of the sample to a standard curve of known ST concentrations.

-

Conclusion

The sterigmatocystin biosynthesis pathway in Aspergillus nidulans serves as an excellent model system for understanding the genetic and molecular basis of mycotoxin production in filamentous fungi. The well-defined gene cluster, the elucidated biosynthetic steps, and the growing understanding of the complex regulatory networks provide a solid foundation for further research. This guide offers a comprehensive overview of the current knowledge, providing valuable information for researchers in mycotoxicology, fungal genetics, and drug development who are working to mitigate the harmful effects of mycotoxins and explore the potential of these biosynthetic pathways for novel applications.

References

- 1. Frontiers | First report on the metabolic characterization of Sterigmatocystin production by select Aspergillus species from the Nidulantes section in Foeniculum vulgare [frontiersin.org]

- 2. First report on the metabolic characterization of Sterigmatocystin production by select Aspergillus species from the Nidulantes section in Foeniculum vulgare - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Aspergillus nidulans verA is required for production of the mycotoxin sterigmatocystin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Expression of Sterigmatocystin and Penicillin Genes in Aspergillus nidulans Is Controlled by veA, a Gene Required for Sexual Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iab.kit.edu [iab.kit.edu]

- 7. Cross-talk between light and glucose regulation controls toxin production and morphogenesis in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Sterigmatocystin Biosynthesis Regulation by pH in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sterigmatocystin-Producing Fungal Species in Stored Grains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STC) is a polyketide mycotoxin that poses a significant threat to the safety of stored grains worldwide. As a precursor to the highly carcinogenic aflatoxins, its presence in the food and feed chain is a serious concern for human and animal health.[1][2] This technical guide provides a comprehensive overview of the primary fungal species responsible for STC production in stored grains, quantitative data on their prevalence, detailed experimental protocols for their detection and quantification, and an exploration of the biosynthetic and regulatory pathways governing STC synthesis.

Principal Fungal Producers of Sterigmatocystin in Stored Grains

A variety of fungal species are capable of producing sterigmatocystin, with the most significant contaminants of stored grains belonging to the genera Aspergillus, Chaetomium, and Bipolaris.

-

Aspergillus : This genus is the most prominent producer of STC. Key species include:

-

Aspergillus versicolor : Widely regarded as the most common source of STC, this species is frequently isolated from stored cereals.[3][4]

-

Aspergillus nidulans : Another major producer of STC, this species serves as a model organism for studying the biosynthesis of both sterigmatocystin and aflatoxins.[2][3]

-

Other Aspergillus Species : Several other species within the Aspergillus genus, particularly in the section Versicolores, have been identified as STC producers, including A. creber, A. jensenii, and A. puulaauensis/tennesseensis.[2]

-

-

Chaetomium : Certain species within this genus are known to produce STC. Notably, Chaetomium globosum and related species have been shown to produce this mycotoxin.

-

Bipolaris : Bipolaris sorokiniana is a known producer of STC and can be a contaminant of stored grains.

Quantitative Data on Fungal Prevalence and Sterigmatocystin Contamination

The occurrence and concentration of sterigmatocystin-producing fungi and the mycotoxin itself in stored grains can vary significantly based on geographical location, grain type, and storage conditions.

Sterigmatocystin Concentrations in Stored Grains

A comprehensive European survey provides valuable insights into STC contamination levels in various cereals. The data from this survey is summarized in the table below.

| Grain Type | Number of Samples | Percentage of Positive Samples (>LOD) | Concentration Range (µg/kg) in Positive Samples | Maximum Concentration (µg/kg) |

| Wheat | 221 | 6.8% | 0.5 - 2.2 | 2.2 |

| Rye | 35 | 5.7% | 0.5 - 1.0 | 1.0 |

| Maize | 33 | 6.1% | 0.5 - 1.5 | 1.5 |

| Barley | 59 | 5.1% | 0.5 - 2.0 | 2.0 |

| Oats | 51 | 21.6% | 0.5 - 33 | 33 |

| Rice (unprocessed) | 28 | 100% | 0.5 - 6.0 | 6.0 |

| Rice (processed) | 117 | 21.4% | 0.5 - 2.5 | 2.5 |

(Data sourced from a European survey on sterigmatocystin in cereals and cereal-based products)

Prevalence of Sterigmatocystin-Producing Fungi

Quantitative data on the global prevalence of specific STC-producing fungal species is more fragmented. The following table summarizes findings from various studies.

| Fungal Genus | Grain Type | Geographical Region | Prevalence/Incidence |

| Aspergillus | Wheat | Australia | Present, but less common than Alternaria and Fusarium. |

| Aspergillus | Barley | Australia | Rarely detected. |

| Aspergillus | Stored Grains | Nigeria | Most frequent isolate (44.8%). |

| Aspergillus | Maize & Groundnuts | Cameroon | A. flavus, A. oryzae, and A. parasiticus identified. |

| Aspergillus | Stored Grains | Iraq | High frequency of Aspergillus species. |

| Bipolaris | Barley | Stored | Becomes a dominant genus after 360 days of storage. |

| Bipolaris | Sorghum | Brazil | Incidence of B. bicolor varied by variety (8.0% to 12.0%). |

Experimental Protocols

Isolation and Identification of Sterigmatocystin-Producing Fungi from Stored Grains

1. Sample Preparation:

-

Aseptically weigh 10 g of a representative grain sample.

-

Surface sterilize the grains by immersing them in a 1% sodium hypochlorite solution for 1-2 minutes, followed by three rinses with sterile distilled water.

-

Dry the grains on sterile filter paper.

2. Fungal Isolation:

-

Place the surface-sterilized grains onto Potato Dextrose Agar (PDA) plates supplemented with an antibacterial agent (e.g., chloramphenicol).

-

Incubate the plates at 25°C for 5-7 days, observing daily for fungal growth.

3. Morphological Identification:

-

Subculture distinct fungal colonies onto fresh PDA plates to obtain pure cultures.

-

Identify the fungal genera and species based on macroscopic (colony morphology, color, texture) and microscopic (conidiophore structure, conidia size and shape) characteristics using standard mycological keys.

4. Molecular Identification:

-

DNA Extraction:

-

Grow a pure fungal culture in Potato Dextrose Broth (PDB).

-

Harvest the mycelium by filtration.

-

Freeze-dry or grind the mycelium in liquid nitrogen.

-

Extract genomic DNA using a commercial fungal DNA extraction kit or a CTAB-based protocol.

-

-

PCR Amplification:

-

Amplify the Internal Transcribed Spacer (ITS) region of the ribosomal DNA using universal fungal primers (e.g., ITS1 and ITS4).

-

The PCR reaction mixture (25 µl) typically contains: 1X PCR buffer, 2 mM MgCl₂, 0.2 mM dNTPs, 0.5 µM of each primer, 0.25 U of Taq DNA Polymerase, and 20 ng of template DNA.

-

PCR cycling conditions: Initial denaturation at 95°C for 5 min; 35 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 1 min; final extension at 72°C for 10 min.

-

-

Sequencing and Analysis:

-

Sequence the purified PCR product.

-

Compare the obtained sequence with those in public databases (e.g., NCBI GenBank) using BLAST for species identification.

-

Quantification of Sterigmatocystin in Stored Grains by LC-MS/MS

1. Sample Extraction (QuEChERS-based method):

-

Weigh 5 g of finely ground grain sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and let it hydrate for 15 minutes.

-

Add 10 mL of acetonitrile containing 1% formic acid.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA, C18).

-

Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

3. LC-MS/MS Analysis:

-

Transfer the cleaned extract to an autosampler vial.

-

Inject an aliquot into the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol with 0.1% formic acid and 5 mM ammonium formate (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for sterigmatocystin.

-

Signaling Pathways and Biosynthesis

Sterigmatocystin Biosynthesis Pathway

The biosynthesis of sterigmatocystin is a complex process involving a cluster of genes that encode the necessary enzymes. The pathway begins with the synthesis of a polyketide backbone, which is then modified through a series of enzymatic reactions to form the final STC molecule.

Caption: Simplified biosynthetic pathway of sterigmatocystin.

Regulatory Signaling Pathways

The production of sterigmatocystin is tightly regulated by a complex network of signaling pathways that respond to various environmental cues.

1. The aflR Regulatory Gene: The expression of the sterigmatocystin gene cluster is primarily controlled by the pathway-specific transcription factor AflR.[2] The aflR gene is located within the STC gene cluster and its expression is essential for the transcription of the other structural genes in the pathway.

Caption: Regulatory role of aflR in sterigmatocystin production.

2. Influence of Environmental Factors: Environmental conditions such as pH and nitrogen availability play a crucial role in regulating STC biosynthesis. For instance, acidic pH and the presence of nitrate as a nitrogen source have been shown to support the expression of STC biosynthesis genes in A. nidulans.[5] The pH-responsive transcription factor PacC is involved in mediating these effects.

Caption: Influence of pH and nitrogen on STC gene expression.

Conclusion

The contamination of stored grains by sterigmatocystin-producing fungi is a multifaceted problem that requires a thorough understanding of the causative organisms, the extent of contamination, and the molecular mechanisms of toxin production. This technical guide has provided an in-depth overview of these critical aspects, offering valuable information for researchers, scientists, and drug development professionals working to mitigate the risks associated with this mycotoxin. The provided experimental protocols and pathway diagrams serve as practical tools for further investigation and the development of effective control strategies. Continued research, particularly in gathering more comprehensive global prevalence data and further elucidating the complex regulatory networks, is essential for safeguarding the global food and feed supply.

References

- 1. The Biosynthesis, Structure Diversity and Bioactivity of Sterigmatocystins and Aflatoxins: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | First report on the metabolic characterization of Sterigmatocystin production by select Aspergillus species from the Nidulantes section in Foeniculum vulgare [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. explorationpub.com [explorationpub.com]

- 5. Culture Conditions Control Expression of the Genes for Aflatoxin and Sterigmatocystin Biosynthesis in Aspergillus parasiticus and A. nidulans - PMC [pmc.ncbi.nlm.nih.gov]

Sterigmatocystin: A Technical Guide to its Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterigmatocystin (STC) is a polyketide mycotoxin produced by various species of Aspergillus. As a precursor to the potent carcinogen aflatoxin B1, sterigmatocystin itself is recognized for its toxic properties, including carcinogenicity, mutagenicity, and teratogenicity.[1] This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of sterigmatocystin. It further details its mechanism of action, focusing on DNA adduct formation and the perturbation of key cellular signaling pathways. This document also includes a compilation of experimental protocols for the extraction, analysis, and toxicological assessment of sterigmatocystin, intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Sterigmatocystin is characterized by a xanthone nucleus fused to a bifuran system.[1] Its chemical formula is C₁₈H₁₂O₆, with a molar mass of 324.28 g/mol .[2]

Table 1: Physicochemical Properties of Sterigmatocystin

| Property | Value | Reference(s) |

| IUPAC Name | (3aR,12cS)-8-Hydroxy-6-methoxy-3a,12c-dihydro-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one | [3] |

| CAS Number | 10048-13-2 | [2] |

| Appearance | Pale yellow needles | [2] |

| Melting Point | 246 °C | [4] |

| Solubility | Readily soluble in methanol, ethanol, acetonitrile, benzene, and chloroform. | [2] |

| UV Absorption Maxima (in ethanol) | 235, 249, 329 nm | [4] |

Toxicity

Sterigmatocystin is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.[3] Its toxic effects are comparable to those of aflatoxin B1, although it is considered to be less potent.[2] The liver and kidneys are the primary target organs for its toxicity.[5]

Table 2: Acute Toxicity of Sterigmatocystin (LD₅₀)

| Animal Model | Route of Administration | LD₅₀ (mg/kg body weight) | Reference(s) |

| Mice | Oral | >800 | [2] |

| Wistar Rats (male) | Oral (10-day) | 166 | [2] |

| Wistar Rats (female) | Oral (10-day) | 120 | [2] |

| Wistar Rats (male) | Intraperitoneal | 60-65 | [2] |

| Vervet Monkeys | Intraperitoneal | 32 | [2] |

| Rats | Intraperitoneal | 60 | [6] |

Mechanism of Action

The toxicity of sterigmatocystin is primarily attributed to its metabolic activation and subsequent interaction with cellular macromolecules, particularly DNA.

DNA Adduct Formation

Upon metabolic activation by cytochrome P450 enzymes, sterigmatocystin is converted to a reactive epoxide, the exo-sterigmatocystin-1,2-oxide.[4][7] This epoxide can then form covalent adducts with DNA, predominantly at the N7 position of guanine residues.[1][7] The major adduct has been identified as 1,2-dihydro-2-(N⁷-guanyl)-1-hydroxysterigmatocystin.[7][8] The formation of these bulky DNA adducts can disrupt DNA replication and transcription, leading to mutations and initiating carcinogenesis.[4]

Cellular Signaling Pathways

Sterigmatocystin has been shown to induce cellular stress and disrupt key signaling pathways involved in cell cycle regulation, proliferation, and apoptosis. This includes the activation of mitogen-activated protein kinase (MAPK) pathways, such as JNK and ERK, and the PI3K/AKT/mTOR pathway.[9] These disruptions can lead to cell cycle arrest, oxidative stress, and apoptosis.[10][11]

References

- 1. Solution structure of the covalent sterigmatocystin-DNA adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sterigmatocystin - Wikipedia [en.wikipedia.org]

- 3. Sterigmatocystin | C18H12O6 | CID 5280389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structurally Similar Mycotoxins Aflatoxin B1 and Sterigmatocystin Trigger Different and Distinctive High-Resolution Mutational Spectra in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Sterigmatocystin-DNA interactions: identification of a major adduct formed after metabolic activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sterigmatocystin-DNA interactions: identification of a major adduct formed after metabolic activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. The Biosynthesis, Structure Diversity and Bioactivity of Sterigmatocystins and Aflatoxins: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Sterigmatocystin: A Technical Guide to its Toxic Effects and Carcinogenicity in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STC) is a mycotoxin produced by various species of fungi, most notably from the Aspergillus genus, including A. versicolor and A. nidulans.[1][2] Structurally, it is a precursor in the biosynthetic pathway of aflatoxin B1 (AFB1), one of the most potent known carcinogens.[1][3][4] Due to its carcinogenic properties demonstrated in animal models, the International Agency for Research on Cancer (IARC) has classified sterigmatocystin as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1][4][5] This mycotoxin can contaminate a variety of agricultural commodities, including grains, coffee beans, spices, and cheese, posing a potential risk to animal and human health.[1][5] This guide provides a comprehensive overview of the toxicological and carcinogenic effects of sterigmatocystin observed in animal models, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Toxic Effects of Sterigmatocystin

Sterigmatocystin exhibits a range of toxic effects in animal models, with the liver and kidneys being the primary target organs.[1][5] Acute exposure can lead to hepatocellular necrosis, hemorrhages, and hyaline degeneration in the liver, as well as tubular necrosis in the kidneys.[1] Other reported toxic effects in laboratory animals include diarrhea and immunomodulatory effects.[6]

Acute Toxicity Data

The acute toxicity of sterigmatocystin varies depending on the animal species and the route of administration. The following table summarizes the reported median lethal dose (LD50) values for STC in different animal models.

| Animal Model | Route of Administration | LD50 Value (mg/kg body weight) | Reference |

| Rats (Wistar) | Oral (in Dimethylformamide) | 120 (female), 166 (male) | [6][7] |

| Rats (Wistar) | Intraperitoneal (IP) | 60-65 (male) | [6] |

| Mice | Oral | >800 | [6] |

| Vervet Monkeys | Intraperitoneal (IP) | 32 | [6] |

| Zebrafish (Adult) | LC50 (in water) | 0.24 mg/L | [8] |

Carcinogenicity of Sterigmatocystin

Extensive studies in animal models have demonstrated the carcinogenic potential of sterigmatocystin. It has been shown to induce various types of tumors in several species through different routes of exposure.

Carcinogenicity Studies in Animal Models

The following table summarizes key findings from carcinogenicity studies of sterigmatocystin in animal models.

| Animal Model | Route of Administration | Dosage | Duration | Key Findings | Reference |

| Rats (Wistar) | Oral (in feed) | 5-10 mg/kg | 2 years | 90% incidence of liver tumors. | [6] |

| Rats (Wistar) | Dermal application | Not specified | 70 days | Induction of skin tumors. | |

| Rats (Wistar) | Intraperitoneal (IP) injection | Total dose of 20-25 mg | 23 weeks (once a week) | Mesothelioma in 20 out of 40 rats; also induced hepatocellular carcinomas. | [9] |

| Rats | Oral | Not specified | Not specified | Induction of hepatocellular carcinomas and squamous cell carcinomas. | [10] |

| Rats | Dermal application | Not specified | Not specified | Induction of squamous cell carcinomas and papillomas of the skin. | [11] |

| Mice | Not specified | Not specified | Not specified | Induction of pulmonary adenomas. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are examples of experimental protocols used in the assessment of sterigmatocystin's toxicity and genotoxicity.

In Vivo Genotoxicity Assessment Protocol (Integrated Micronucleus and Comet Assay)

This protocol is based on a study investigating the genotoxicity of sterigmatocystin in Wistar rats.[12]

-

Animal Model: Male Wistar rats, approximately 8 weeks old, were used. The animals were housed under controlled environmental conditions (12-hour light/dark cycle, 22°C) with a 5-day acclimatization period.[12]

-

Mycotoxin Preparation and Administration: Sterigmatocystin was dissolved in corn oil. A single oral dose of 20 mg/kg body weight was administered via oral gavage. A control group received only the vehicle (corn oil).[12]

-

Experimental Design: The study followed a short acute design with two time points. For the comet assay, samples were collected 3 hours after administration. For the micronucleus assay, samples were collected 24 hours after administration. Each treatment group consisted of 5 animals per time point.[12]

-

Sample Collection and Analysis:

-

Comet Assay: Liver and kidney tissues were collected to assess DNA damage.

-

Micronucleus Assay: Bone marrow was collected to evaluate chromosomal damage.

-

-

Ethical Considerations: All animal experiments were approved by an institutional ethics committee on animal experimentation.[12]

Molecular Mechanisms of Action

The toxicity and carcinogenicity of sterigmatocystin are attributed to its metabolic activation and subsequent interaction with cellular macromolecules.[13]

Metabolic Activation and DNA Adduct Formation

Similar to aflatoxin B1, the carcinogenicity of sterigmatocystin is linked to the presence of a double bond in its terminal furan ring.[9] This structure allows for metabolic activation by cytochrome P450 enzymes into a reactive epoxide.[12] This epoxide is highly electrophilic and can covalently bind to nucleophilic sites in cellular macromolecules, particularly DNA. The formation of STC-N7-guanine adducts has been identified as a key mutagenic event.[1] An alternative proposed mechanism involves the hydroxylation of the aromatic ring to form a catechol, which can also react with DNA.

Induction of Oxidative Stress and Apoptosis

Studies have shown that sterigmatocystin can induce oxidative stress, characterized by an increased formation of reactive oxygen species (ROS) and lipid peroxidation.[1][5] This oxidative imbalance can damage cellular components, including lipids, proteins, and DNA, contributing to its cytotoxicity. Furthermore, sterigmatocystin has been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest in various mammalian cell lines.[5][13] The cellular mechanisms underlying these effects involve mitochondrial dysfunction and the activation of specific signaling pathways.[5][13]

Conclusion

Sterigmatocystin is a mycotoxin with significant toxic and carcinogenic potential in a variety of animal models. Its ability to be metabolically activated into a DNA-reactive intermediate underlies its genotoxic effects, leading to the formation of tumors, particularly in the liver. Additionally, STC induces cytotoxicity through mechanisms involving oxidative stress and apoptosis. Given its structural similarity to aflatoxin B1 and its presence in the food chain, sterigmatocystin remains a mycotoxin of concern that warrants further research and consideration in risk assessment frameworks.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Sterigmatocystin or Aflatoxin Contaminated Feed on Lipid Peroxidation and Glutathione Redox System and Expression of Glutathione Redox System Regulatory Genes in Broiler Chicken - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterigmatocystin: Occurrence, toxicity and molecular mechanisms of action - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sterigmatocystin: A mycotoxin to be seriously considered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 6. Sterigmatocystin - Wikipedia [en.wikipedia.org]

- 7. ajol.info [ajol.info]

- 8. Comparison Evaluation of the Biological Effects of Sterigmatocystin and Aflatoxin B1 Utilizing SOS-Chromotest and a Novel Zebrafish (Danio rerio) Embryo Microinjection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mesotheliomas induced by sterigmatocystin in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carcinogenicity of sterigmatocystin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carcinogenicity of sterigmatocystin to rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Sterigmatocystin in Food and Feed: A Technical Guide on Natural Occurrence, Detection, and Toxicological Implications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Sterigmatocystin (STG), a polyketide mycotoxin primarily produced by Aspergillus species, poses a significant, albeit often underestimated, threat to food and feed safety. As a precursor to the more notorious aflatoxins, STG shares structural similarities and carcinogenic properties, warranting thorough investigation into its natural occurrence, analytical detection, and mechanisms of toxicity. This technical guide provides a comprehensive overview of STG contamination in various commodities, details established analytical protocols for its identification and quantification, and elucidates the key signaling pathways implicated in its toxicological effects. The information is presented to support researchers, scientists, and drug development professionals in their efforts to mitigate the risks associated with this mycotoxin.

Natural Occurrence of Sterigmatocystin

Sterigmatocystin contamination has been reported in a diverse range of food and feedstuffs worldwide. Its presence is often associated with poor quality or moldy raw materials.[1] The primary fungal producers of STG include Aspergillus nidulans and Aspergillus versicolor.[1] While its occurrence is generally less frequent than that of aflatoxins, sensitive analytical methods have increasingly enabled the detection of low-level contamination.[1]

Cereals and Grain-Based Products

Cereals are among the most frequently contaminated commodities. A European survey analyzing 1,259 samples of cereal grains, cereal products, beer, and nuts found that 10% of the total samples contained detectable levels of sterigmatocystin.[2][3] Notably, STG was not detected in beer or nut samples in this particular survey.[2][3] The levels in over half of the positive samples were between the limit of detection (LOD) and the limit of quantification (LOQ).[2][3] In quantifiable samples, concentrations ranged from 0.5 to 6 μg/kg, with a notable exception of 33 μg/kg found in an oat sample.[2][3] Rice and oats have been identified as the cereals most prone to STG contamination.[2][3][4] Other susceptible cereals include wheat, maize, and barley.[1][4][5]

Nuts and Spices

While the large European survey did not detect STG in the nuts sampled, other studies have reported its presence.[2][3] For instance, sterigmatocystin has been found in pecan nuts and pistachio nuts.[1][5][6] Spices are also susceptible to contamination by STG-producing fungi.[5][7][8] Studies have isolated toxigenic species such as A. versicolor from spices like cinnamon, caraway, and marjoram.[9][10] Contamination levels in spices have been reported in the range of 10–23 μg/kg in paprika, caraway, and marjoram.[11]

Other Foodstuffs

Sterigmatocystin has also been detected in other food items, including hard cheese, green coffee beans, and bread.[1][5][7] The presence of A. versicolor has been noted in fruits, marmalade, and dried meat products.[1]

Animal Feedstuffs

Animal feed is a significant vector for STG exposure in livestock. Contamination has been reported in various feed components, including grains and silage.[5][12] One notable case involved dairy cattle feed contaminated with Aspergillus versicolor, which contained sterigmatocystin at a concentration of 7.75 μg/g (7,750 μg/kg).[13] This contamination was linked to acute clinical symptoms in the cattle, including bloody diarrhea and death.[1][13]

Quantitative Data on Sterigmatocystin Occurrence

The following tables summarize the quantitative data on the natural occurrence of sterigmatocystin in various food and feedstuffs as reported in the scientific literature.

Table 1: Occurrence of Sterigmatocystin in Cereals and Cereal-Based Products

| Commodity | Number of Samples Analyzed | Percentage of Positive Samples | Concentration Range (μg/kg) | Reference |

| Cereal Grains (Overall) | 429 | 10% (overall survey) | LOD - 33 | [2][3] |

| Unprocessed Rice | 28 | 100% | LOD - LOQ | [2][3] |

| Oats | - | 22% | up to 33 | [2][3] |

| Processed Rice | - | 21% | LOD - LOQ | [2][3] |

| Breakfast Cereals | - | 19% | LOD - LOQ | [2][3] |

| Wheat | - | - | 0 - 83 | [4] |

| Maize | - | - | 0 - 83 | [4] |

| Rye | - | - | 0 - 83 | [4] |

| Barley | - | - | 0 - 83 | [4] |

Table 2: Occurrence of Sterigmatocystin in Other Foodstuffs and Animal Feed

| Commodity | Number of Samples Analyzed | Percentage of Positive Samples | Concentration Range (μg/kg) | Reference |

| Spices (Paprika, Caraway, Marjoram) | - | - | 10 - 23 | [11] |

| Dairy Cattle Feed | - | - | 7,750 | [13] |

Experimental Protocols for Sterigmatocystin Analysis

Accurate and sensitive detection of sterigmatocystin is crucial for food and feed safety monitoring. Various analytical methods have been developed, with High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) being the most common and reliable technique.

Sample Extraction and Clean-up for HPLC-MS/MS Analysis of Cereals

This protocol is adapted from methodologies described for the analysis of sterigmatocystin in cereals.[14][15]

Objective: To extract and purify sterigmatocystin from cereal samples for quantification by HPLC-MS/MS.

Materials:

-

Cereal sample (e.g., maize, wheat)

-

Acetonitrile (ACN)

-

Water

-

Methanol

-

Formic acid

-

Ammonium acetate

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Homogenization: Grind the cereal sample to a fine powder.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a centrifuge tube.

-

Add 20 mL of extraction solvent (e.g., acetonitrile:water, 80:20, v/v).

-

Vortex vigorously for 20 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Clean-up (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar interferences.

-

Elute the sterigmatocystin with 5 mL of methanol.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., methanol:water with formic acid and ammonium acetate).

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS/MS Analysis:

-

Inject the sample into the HPLC-MS/MS system.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.

-

Gradient elution program.

-

Flow rate: 0.3 mL/min.

-

Column temperature: 40°C.

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) for precursor and product ions of sterigmatocystin.

-

-

Recovery and Limits of Detection:

-

This method can achieve recoveries of over 90% for maize.[14][15]

-

Limits of detection (LOD) can be as low as 2 µg/kg.[14]

Signaling Pathways and Toxicological Mechanisms

Sterigmatocystin is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[5][7] Its toxicity is linked to its ability to induce cellular damage through various mechanisms, including the formation of DNA adducts, induction of oxidative stress, and disruption of cellular signaling pathways.[7][16]

The cellular mechanisms underlying STG-induced toxicity include:

-

Oxidative Stress: STG can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, resulting in damage to lipids, proteins, and DNA.[7][16]

-

Mitochondrial Dysfunction: The toxin can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[7][16]

-

Apoptosis: STG can trigger programmed cell death, or apoptosis, in various cell types.[7][16]

-

Cell Cycle Arrest: The mycotoxin can interfere with the normal progression of the cell cycle, potentially leading to uncontrolled cell proliferation or cell death.[7][16]

-

Alteration of Immune System Function: STG has been shown to modulate the immune system.[7][16]

Sterigmatocystin Biosynthesis Pathway

Sterigmatocystin is a key intermediate in the biosynthetic pathway of aflatoxins.[1][16] Understanding this pathway is crucial for developing strategies to inhibit mycotoxin production. The biosynthesis involves a complex series of enzymatic reactions, starting from acetyl-CoA and malonyl-CoA.[16][17] The regulation of this pathway is influenced by environmental factors such as pH and the availability of carbon and nitrogen sources.[18]

Caption: Simplified biosynthetic pathway of sterigmatocystin and its conversion to aflatoxin B1.

Experimental Workflow for Mycotoxin Analysis

The general workflow for the analysis of sterigmatocystin in food and feed samples involves several key stages, from sampling to final data analysis.

Caption: General experimental workflow for the analysis of sterigmatocystin in food and feed.

Conclusion

Sterigmatocystin represents a notable mycotoxin risk in the food and feed supply chain. Its presence in a variety of commodities, coupled with its carcinogenic potential, underscores the need for continued surveillance and research. This technical guide has provided an overview of its natural occurrence, summarized quantitative data, detailed analytical methodologies, and outlined its toxicological mechanisms. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is fundamental to developing effective strategies for mitigation, including improved detection methods, detoxification technologies, and potential therapeutic interventions to counteract its adverse health effects. Further research is warranted to fully elucidate the toxicological impact of chronic low-level exposure to sterigmatocystin and to establish regulatory limits in a wider range of food and feed products.

References

- 1. Sterigmatocystin - Wikipedia [en.wikipedia.org]

- 2. European survey on sterigmatocystin in cereals, cereals-based products, beer and nuts - WUR [wur.nl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aflatoxin and sterigmatocystin contamination of pistachio nuts in orchards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sterigmatocystin: Occurrence, toxicity and molecular mechanisms of action - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Contamination of common spices in Saudi Arabia markets with potential mycotoxin-producing fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sterigmatocystin: occurrence in foodstuffs and analytical methods--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sterigmatocystin in dairy cattle feed contaminated with Aspergillus versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analytical methods for the determination of sterigmatocystin in cheese, bread and corn products using HPLC with atmospheric pressure ionization mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]

A Technical Guide to the Regulation of the Sterigmatocystin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the complex regulatory network governing the biosynthesis of sterigmatocystin (ST), a potent mycotoxin and a late-stage precursor to aflatoxin. Understanding this network is critical for developing strategies to control mycotoxin contamination and for harnessing fungal biosynthetic machinery in drug development.

Overview of the Sterigmatocystin (ST) Gene Cluster

Sterigmatocystin is a secondary metabolite produced by several species of the genus Aspergillus, most notably Aspergillus nidulans. The genes responsible for its biosynthesis are organized into a 60-kb cluster comprising 25 co-regulated transcripts.[1][2] These genes encode the enzymes required for the multi-step conversion of primary metabolites into the final ST molecule, including a polyketide synthase, fatty acid synthase subunits, monooxygenases, and dehydrogenases.[1] The regulation of this cluster is hierarchical, involving pathway-specific activators, global secondary metabolism regulators, and responses to various environmental cues.

Key Regulatory Players and Signaling Pathways

The expression of the ST gene cluster is controlled by a multi-tiered regulatory system, from pathway-specific transcription factors to global regulators that integrate environmental signals.

Pathway-Specific Regulation: AflR and AflS

At the heart of the ST cluster is the pathway-specific transcription factor, AflR .

-

AflR: This protein contains a characteristic Zn(II)₂Cys₆ binuclear zinc cluster DNA-binding domain, which is exclusive to the fungal kingdom.[3] AflR directly activates the transcription of the ST structural genes by binding to their promoter regions.[3][4] The mutational inactivation of aflR completely abolishes the expression of the biosynthetic genes, while its overexpression leads to significantly higher gene expression and ST production.[5][6]

-

AflS (formerly AflJ): Located adjacent to aflR, aflS encodes a co-activator protein.[7] AflS interacts with AflR, enhancing the transcriptional activation of the cluster genes.[7][8] Disruption of aflS can lead to a 5- to 20-fold reduction in the expression of some biosynthetic genes.[7]

Global Regulation: The Velvet Complex and LaeA

Several global regulators form a high-level control network that governs aflR expression in response to environmental stimuli.

-

The Velvet Complex: This light-responsive protein complex includes VeA, VelB, and VosA.[9] VeA is a key component that links light sensing with development and secondary metabolism.[10] In the absence of light, VeA translocates to the nucleus, where it is essential for the expression of aflR and, consequently, for ST production.[9][10][11] Deletion of the veA gene suppresses the production of sterigmatocystin.[9]

-

LaeA: A novel nuclear protein with a putative methyltransferase domain, LaeA acts as a master global regulator of secondary metabolism in Aspergillus species.[12][13][14] The deletion of laeA results in a complete block of ST gene cluster expression.[12][13][15] In the dark, VeA enters the nucleus and forms a heterotrimeric complex with VelB and LaeA (VelB-VeA-LaeA), which is required to initiate ST biosynthesis.[9]

-

Feedback and Upstream Control: The regulatory network also includes feedback loops and inputs from primary signaling pathways. AflR has been found to negatively regulate the expression of laeA, creating a feedback mechanism.[12][13][15] Furthermore, the expression of laeA is negatively regulated by components of signal transduction pathways, including Protein Kinase A (PKA) and RasA.[12][13][14]

The hierarchical relationship of these regulators is visualized in the signaling pathway diagram below.

Caption: Hierarchical regulation of the sterigmatocystin gene cluster.

Environmental and Nutritional Regulation

The production of ST is finely tuned by environmental conditions, which are largely integrated through the global regulatory networks.

-

pH: ST biosynthesis is significantly favored by acidic conditions.[16] Cultures grown in media with a pH of 4 or 5 show 5- to 10-fold increases in ST production compared to those grown at pH 8.[16] This process is mediated by the pH regulatory factor PacC; a mutant with a constitutively active PacC produces about 10-fold less ST.[16]

-

Nitrogen Source: The type of nitrogen available has a profound impact. In A. nidulans, nitrate is a preferred nitrogen source for inducing ST gene expression and production, whereas ammonium is repressive.[6][17] This is notably the opposite of the regulation observed for the homologous aflatoxin cluster in A. parasiticus.[6][17]

-

Temperature: Temperature can influence the regulatory activity of the Velvet complex.[18] ST production in A. nidulans is generally higher at 37°C compared to lower temperatures like 28°C.[18][19]

-

Atmosphere: The composition of the surrounding atmosphere also plays a role. A carbon dioxide concentration of 40% depresses ST production, with 90% CO₂ leading to complete inhibition.[20] Similarly, decreasing oxygen levels to 2% depresses production, while levels below 0.2% inhibit it entirely.[20]

Quantitative Data on ST Cluster Regulation

The following tables summarize key quantitative findings from studies on ST regulation, providing a clear comparison of the effects of different regulatory factors.

Table 1: Effects of Gene Deletion and Mutation on ST Regulation

| Gene Modification | Organism | Observed Effect | Fold Change | Reference(s) |

|---|---|---|---|---|

| ΔlaeA | A. nidulans | Blocks expression of ST gene cluster | - | [12][13][15] |

| ΔveA | A. nidulans | Suppresses ST production | - | [9] |

| ΔvosA | A. nidulans | Decreased mRNA levels of downstream gene vadZ | -66.2 | [21] |

| ΔvelB | A. nidulans | Decreased mRNA levels of downstream gene vadZ | -3.6 | [21] |

| pacC (constitutive) | A. nidulans | Reduced ST production compared to wild type | -10 |[16] |

Table 2: Influence of Environmental Factors on ST Production

| Factor | Condition | Observed Effect | Fold Change | Reference(s) |

|---|---|---|---|---|

| pH | pH 4-5 vs. pH 8 | Increased ST and intermediate production | +5 to +10 | [16] |

| Carbon Dioxide | 40% CO₂ | Depresses ST production | - | [20] |

| 90% CO₂ | Completely inhibits ST production | - | [20] | |

| Oxygen | 2% O₂ | Depresses ST production | - | [20] |

| < 0.2% O₂ | Completely inhibits ST production | - | [20] |

| Nitrogen Source | Nitrate vs. Ammonium | Higher ST gene expression on nitrate | - |[6][17] |

Key Experimental Protocols

This section provides detailed methodologies for foundational experiments used to investigate the regulation of the ST gene cluster.

Gene Knockout in Aspergillus nidulans via Homologous Recombination

This protocol describes a standard method for creating targeted gene deletions.[22][23][24] More modern approaches utilizing CRISPR/Cas9 are also highly effective.[25][26]

-

Construct the Deletion Cassette:

-

Using PCR, amplify ~1 kb of the 5' flanking region (upstream) and ~1 kb of the 3' flanking region (downstream) of the target gene from A. nidulans genomic DNA.

-

Amplify a selectable marker gene (e.g., pyrG or argB) from a plasmid vector.

-

Using fusion PCR or restriction-ligation cloning, assemble the three fragments in the order: 5' flank - selectable marker - 3' flank.

-

-

Protoplast Preparation:

-

Grow the recipient A. nidulans strain (e.g., a pyrG- auxotroph if using the pyrG marker) in liquid minimal medium overnight.

-

Harvest mycelia by filtration and wash with an osmotic stabilizer (e.g., 1.2 M MgSO₄).

-

Resuspend the mycelia in the osmotic stabilizer containing a lytic enzyme mix (e.g., Glucanex) and incubate with gentle shaking until protoplasts are formed.

-

Filter the suspension through sterile glass wool to remove mycelial debris and collect the protoplasts by centrifugation.

-

-

Transformation:

-

Wash the protoplasts with STC buffer (Sorbitol, Tris, CaCl₂).

-

Resuspend the protoplasts in STC buffer and add 5-10 µg of the linear deletion cassette DNA.

-

Add PEG solution (Polyethylene glycol in STC buffer) and incubate at room temperature.

-

Plate the transformation mix onto selective solid medium (lacking the nutrient for which the marker provides prototrophy) mixed with molten top agar containing an osmotic stabilizer.

-

-

Verification of Transformants:

-

Isolate genomic DNA from putative transformants that grow on the selective medium.

-

Use PCR with primers flanking the target gene locus and internal to the marker gene to confirm homologous recombination versus ectopic (random) integration.

-

Confirm the absence of the target gene's transcript using Northern blot or RT-qPCR.

-

Caption: A streamlined workflow for creating targeted gene knockouts in fungi.

Northern Blot for Fungal Gene Expression Analysis

This protocol is used to detect and quantify specific RNA transcripts, providing a direct measure of gene expression.[27][28]

-

RNA Isolation:

-

Grow fungal cultures under desired inducing and non-inducing conditions.

-

Harvest mycelia, freeze rapidly in liquid nitrogen, and grind to a fine powder.

-

Extract total RNA using a phenol-chloroform-based method (e.g., Trizol) or a commercial kit designed for fungi.

-

Assess RNA quality and quantity using a spectrophotometer and by running an aliquot on a denaturing agarose gel.

-

-

Gel Electrophoresis:

-

Prepare a denaturing agarose gel (e.g., containing formaldehyde).

-

Load 10-20 µg of total RNA per lane. Include an RNA ladder.

-

Run the gel until sufficient separation of RNA species by size is achieved.

-

-

Blotting (Transfer):

-

Transfer the RNA from the gel to a positively charged nylon membrane via capillary action or a vacuum blotting system.[27]

-

After transfer, fix the RNA to the membrane by UV cross-linking or baking at 80°C.

-

-

Probe Hybridization:

-

Prepare a labeled DNA probe complementary to the target gene's transcript (e.g., via PCR with radiolabeled dNTPs).

-

Pre-hybridize the membrane in a hybridization buffer (e.g., PerfectHyb™ Plus) to block non-specific binding sites.

-

Add the denatured, labeled probe to fresh hybridization buffer and incubate with the membrane overnight at the appropriate temperature (e.g., 42-68°C).

-

-

Washing and Detection:

-

Wash the membrane with low and high stringency buffers to remove unbound and non-specifically bound probe.[28]

-

Expose the membrane to a phosphor screen or X-ray film to detect the radioactive signal.

-

Analyze the resulting bands to determine the size and relative abundance of the transcript.

-

Caption: The sequential steps involved in performing a Northern blot experiment.

Western Blot for Fungal Protein Analysis

This protocol allows for the detection of specific proteins (e.g., AflR) from total cellular extracts.[29][30][31]

-

Protein Extraction:

-

Harvest and grind frozen mycelia as described for RNA isolation.

-

Resuspend the powder in a protein extraction buffer containing protease inhibitors.

-

Lyse the cells (e.g., by bead beating or sonication) and clarify the lysate by centrifugation to remove debris.

-

Determine the total protein concentration of the supernatant using a standard assay (e.g., Bradford assay).[29]

-

-

SDS-PAGE:

-

Mix 20-50 µg of total protein with SDS-PAGE loading buffer and boil for 5 minutes to denature the proteins.

-

Load the samples onto a polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Blotting (Transfer):

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AflR antibody) diluted in blocking buffer.

-

Wash the membrane multiple times with wash buffer (e.g., TBST).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) that recognizes the primary antibody.

-

-

Detection:

-

Wash the membrane again thoroughly.

-

Add a chemiluminescent substrate (e.g., ECL) that reacts with the HRP enzyme to produce light.

-

Image the resulting signal using a chemiluminescence detector or by exposing it to X-ray film.

-

Conclusion

The regulation of the sterigmatocystin biosynthetic gene cluster is a paradigm of fungal secondary metabolism control. It involves a sophisticated interplay between a pathway-specific activator (aflR), a master global regulator (LaeA), and a light-responsive developmental module (the Velvet complex). This core machinery integrates a wide array of environmental signals, including light, pH, and nutrient availability, to precisely control the output of the ST pathway. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers investigating fungal gene regulation, mycotoxin control, and the discovery of novel bioactive compounds.

References

- 1. Twenty-five coregulated transcripts define a sterigmatocystin gene cluster in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of aflR and Its Product, AflR, Associated with Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Culture Conditions Control Expression of the Genes for Aflatoxin and Sterigmatocystin Biosynthesis in Aspergillus parasiticus and A. nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Distinct Roles of Velvet Complex in the Development, Stress Tolerance, and Secondary Metabolism in Pestalotiopsis microspora, a Taxol Producer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LaeA, a regulator of secondary metabolism in Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. Culture conditions control expression of the genes for aflatoxin and sterigmatocystin biosynthesis in Aspergillus parasiticus and A. nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | First report on the metabolic characterization of Sterigmatocystin production by select Aspergillus species from the Nidulantes section in Foeniculum vulgare [frontiersin.org]

- 20. Prevention of Mold Growth and Toxin Production through Control of Environmental Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The velvet-activated putative C6 transcription factor VadZ regulates development and sterigmatocystin production in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A rapid method for efficient gene replacement in the filamentous fungus Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Improved gene editing and fluorescent-protein tagging in Aspergillus nidulans using a Golden Gate-based CRISPR-Cas9 plasmid system - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Northern blot - Wikipedia [en.wikipedia.org]

- 28. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubcompare.ai [pubcompare.ai]

- 30. Secreted Protein Extraction and Western Blotting [bio-protocol.org]

- 31. static.igem.org [static.igem.org]

Sterigmatocystin Metabolism in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus fungi and is a known hepatocarcinogen. As a precursor to the more widely studied aflatoxins, understanding its metabolic fate is crucial for assessing its toxicological risk and for developing strategies to mitigate its harmful effects. This technical guide provides an in-depth overview of the metabolism of sterigmatocystin in liver microsomes, focusing on the core biochemical pathways, enzymatic kinetics, and detailed experimental protocols for its study.

Core Metabolic Pathways

The metabolism of sterigmatocystin in the liver is a dual-edged sword, involving both bioactivation to a potent toxicant and detoxification to less harmful metabolites. These processes are primarily carried out by Phase I and Phase II drug-metabolizing enzymes located in the endoplasmic reticulum of hepatocytes, which are concentrated in the microsomal fraction upon subcellular fractionation.

Bioactivation Pathway

The primary route of STC's carcinogenic activity is through its metabolic activation to a highly reactive electrophile, the sterigmatocystin-1,2-epoxide. This reaction is catalyzed by cytochrome P450 (CYP450) enzymes.[1] This epoxide is a potent electrophile that can readily form covalent adducts with cellular macromolecules, most notably DNA. The formation of sterigmatocystin-DNA adducts is considered the key initiating event in its genotoxicity and carcinogenicity.

Studies on the structurally similar aflatoxin B1 suggest that CYP3A4 and CYP1A2 are the primary human CYP450 isoforms involved in this epoxidation reaction.[2] While specific kinetic data for sterigmatocystin metabolism by these individual enzymes is limited, the parallels in structure and metabolic activation with aflatoxin B1 strongly implicate their involvement.

Caption: Bioactivation of Sterigmatocystin to a DNA-reactive epoxide.

Detoxification Pathways

Concurrent with bioactivation, liver microsomes also possess detoxification pathways to neutralize the harmful effects of sterigmatocystin and its reactive epoxide. These include:

-

Formation of Catechols and Other Hydroxylated Metabolites: CYP450 enzymes can also hydroxylate the sterigmatocystin molecule at various positions, leading to the formation of catechols and other hydroxylated derivatives. These metabolites are generally considered less toxic than the parent compound and its epoxide, and they can be further conjugated with glucuronic acid or sulfate for enhanced excretion.

References

- 1. researchgate.net [researchgate.net]

- 2. Unravelling the pharmacokinetics of aflatoxin B1: In vitro determination of Michaelis–Menten constants, intrinsic clearance and the metabolic contribution of CYP1A2 and CYP3A4 in pooled human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predictive In Vitro-In Vivo Extrapolation for Time Dependent Inhibition of CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 Using Pooled Human Hepatocytes, Human Liver Microsomes, and a Simple Mechanistic Static Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic studies on rat liver microsomal glutathione transferase: consequences of activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Odyssey of a Mycotoxin: A Technical Guide to the Discovery and Isolation of Sterigmatocystin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterigmatocystin, a polyketide mycotoxin, is a secondary metabolite produced by various fungal species, most notably Aspergillus versicolor and Aspergillus nidulans.[1] Structurally, it is a precursor to the highly carcinogenic aflatoxins.[2][3] This technical guide provides an in-depth exploration of the historical discovery and the evolving methodologies for the isolation of sterigmatocystin, offering valuable insights for researchers in mycology, natural product chemistry, and drug development.

Historical Discovery: A Timeline

The journey of sterigmatocystin discovery began in the mid-20th century, predating the widespread recognition of the mycotoxin threat.

-

1954: The first isolation and official report of sterigmatocystin are credited to Hatsuda and Kuyama.[4][5] They successfully isolated the compound from cultures of Aspergillus versicolor.[1]

-

Post-1954: Subsequent research focused on elucidating the chemical structure of sterigmatocystin and understanding its biosynthesis. Early analytical techniques such as paper chromatography and later thin-layer chromatography (TLC) were pivotal in its initial characterization. The development of spectroscopic methods, particularly UV-Vis spectrophotometry, provided the first quantitative insights into its properties.

Experimental Protocols: From Historical to Modern Methods

The isolation and purification of sterigmatocystin have evolved significantly since its discovery. This section details the methodologies employed in early and subsequent studies.

Fungal Culture and Fermentation

Aspergillus versicolor has been the primary fungal source for sterigmatocystin production in laboratory settings.

-

Culture Media: Early studies likely utilized common mycological media of the era. Later research optimized production using both solid and liquid media.

-

Solid Substrates: Sterile rice and maize have been effectively used for culturing A. versicolor for sterigmatocystin production.[6]

-

Extraction and Purification

The extraction process aims to isolate sterigmatocystin from the fungal mycelium and culture medium.

-

Early Extraction Methods (Probable): Based on common practices of the time, the likely extraction procedure involved:

-

Harvesting of the fungal mycelium from the culture medium.

-

Drying of the mycelium.

-

Extraction with organic solvents such as acetone, chloroform, or a mixture thereof.

-

Concentration of the crude extract.

-

-

Later and Modern Extraction Methods: More refined methods have since been developed:

-

Solvent Extraction: A common method involves the extraction of the fungal culture (both mycelium and medium) with a mixture of acetone and water, followed by partitioning into chloroform.

-

Column Chromatography: The crude extract is often subjected to column chromatography on silica gel or other adsorbents to separate sterigmatocystin from other metabolites.

-

Analytical Methods for Detection and Quantification

The analytical techniques for sterigmatocystin have progressed from qualitative paper-based methods to highly sensitive spectrometric techniques.

-

Paper Chromatography (Historical): This was likely the initial method used for the separation and qualitative detection of sterigmatocystin in the crude extracts. The separated compounds would have been visualized under UV light or with a chemical spray reagent.

-

Thin-Layer Chromatography (TLC): TLC quickly replaced paper chromatography due to its better resolution and speed.

-

Stationary Phase: Silica gel G plates were commonly used.

-

Mobile Phase: A typical solvent system was a mixture of chloroform and acetone.

-

Visualization: Plates were often sprayed with a solution of aluminum chloride in ethanol and heated. This reagent reacts with sterigmatocystin to produce a fluorescent derivative, enhancing detection under UV light.

-

-

Spectroscopic Analysis:

-

UV-Vis Spectroscopy: Early characterization relied on UV-Vis spectroscopy to determine the absorption maxima of the purified compound, a key identifier.

-

Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the molecule, aiding in its structural elucidation.

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of these techniques provided definitive structural confirmation and are now standard for characterization.

-

Quantitative Data

The following tables summarize key quantitative data from early and subsequent studies on sterigmatocystin.